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Compound of Interest

Compound Name: Rislenemdaz

Cat. No.: B10776263

The clinical development of Rislenemdaz (CERC-301), a selective N-methyl-D-aspartate
(NMDA) receptor subunit 2B (GIuN2B) antagonist, for the treatment of major depressive
disorder (MDD) was halted after Phase Il clinical trials failed to demonstrate efficacy. This guide
provides a detailed comparison of the Rislenemdaz trial data with successful alternative
treatments, offering insights for researchers, scientists, and drug development professionals in
the field of psychiatry.

Executive Summary

Rislenemdaz, an orally administered GIuN2B antagonist, was investigated as a rapid-acting
antidepressant for patients with treatment-resistant depression (TRD). Despite a promising
mechanism of action targeting the glutamatergic system, the clinical trial program for
Rislenemdaz did not achieve its primary endpoints. The key Phase Il study, Clin301-203
(NCT02459236), which evaluated 12 mg and 20 mg doses of Rislenemdaz as an adjunctive
therapy, failed to show a statistically significant improvement in depressive symptoms
compared to placebo.[1][2][3][4] In contrast, other NMDA receptor modulators, such as
esketamine and intravenous ketamine, have demonstrated significant efficacy in similar patient
populations, leading to their integration into clinical practice for TRD. This report presents a
comparative analysis of the clinical trial data, experimental protocols, and underlying signaling
pathways to elucidate the potential reasons for the failure of Rislenemdaz and to draw lessons
for future drug development endeavors.

Comparative Efficacy Data
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The following tables summarize the key quantitative outcomes from the Rislenemdaz Phase I

trial and compare them with data from successful NMDA receptor modulators and the standard

of care for treatment-resistant depression.

Table 1: Efficacy Data from the Rislenemdaz (CERC-301) Phase Il Trial (Clin301-203)

Treatment Group

Primary Endpoint (Mean

Improvement from

Baseline on Bech-6 at

Days 2 & 4)

Secondary Endpoint (Mean
Improvement from
Baseline on HDRS-17 at
Day 2)

Placebo

3.82 (Period 1), 2.86 (Period 2)

6.24 (Period 1), 3.60 (Period 2)

Rislenemdaz 12 mg

2.50 (Period 1), 1.64 (Period 2)

Not Reported

Rislenemdaz 20 mg

4.11 (Period 1), 3.38 (Period 2)

9.71 (Period 1), 5.38 (Period 2)

p-value vs. Placebo

Not Statistically Significant[1]

Not Statistically Significant

Table 2: Comparative Efficacy of NMDA Receptor Modulators in Treatment-Resistant

Depression
. Efficacy
Primary
Drug Study : Outcome vs. p-value
Endpoint
Placebo
Change in
Esketamine (56 MADRS Score LS Mean
NCT04599855 ) _ <0.001
mg) from Baseline to Difference: -5.1
Day 28
Change in
Esketamine (84 MADRS Score LS Mean
NCT04599855 _ , <0.001
mgq) from Baseline to Difference: -6.8
Day 28
64% vs. 28%
Intravenous Murrough et al., Response Rate )
_ (midazolam < 0.006
Ketamine 2013 at 24 hours

active placebo)
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Table 3: Typical Response and Remission Rates for Standard of Care in Treatment-Resistant
Depression

Treatment Typical Response Rate Typical Remission Rate

Switching to another

] 20-30% 15-25%
antidepressant
Augmentation with atypical
_ _ 40-60% 25-40%
antipsychotics
Electroconvulsive Therapy
>50% 30-50%

(ECT)

Experimental Protocols

Rislenemdaz (CERC-301) Phase Il Trial (Clin301-203 /
NCT02459236)

o Study Design: A 3-week, randomized, double-blind, placebo-controlled, sequential parallel
comparison design (SPCD) study.

» Patient Population: 115 patients with Major Depressive Disorder (MDD) who had an
inadequate response to at least one selective serotonin reuptake inhibitor (SSRI) or
serotonin-norepinephrine reuptake inhibitor (SNRI) in the current episode.

 Intervention: Patients received adjunctive treatment with either Rislenemdaz (12 mg or 20
mg) or a placebo. The SPCD design involved two one-week treatment periods. Placebo non-
responders in the first period were re-randomized to receive either Rislenemdaz or a
placebo in the second period.

e Primary Outcome Measure: The mean improvement from baseline on the Bech-6, a
subscale of the Hamilton Depression Rating Scale (HDRS-17), averaged over days 2 and 4
post-dose.

e Secondary Outcome Measures: Included the change from baseline in the HDRS-17 total

score.
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Esketamine Phase IV Trial (NCT04599855)

o Study Design: A phase 4, double-blind, placebo-controlled randomized clinical trial.

o Patient Population: 378 adults with treatment-resistant depression, defined as an inadequate
response to two or more oral antidepressants during the current depressive episode.

« Intervention: After a two-week antidepressant-free period, participants were randomized to
receive fixed-dose intranasal esketamine (56 mg or 84 mg) or a matching placebo,
administered twice weekly for four weeks.

 Primary Outcome Measure: Change in the Montgomery-Asberg Depression Rating Scale
(MADRS) score from baseline to day 28.

o Key Secondary Outcome Measure: Change in MADRS score from baseline to 24 hours post-
first dose.

Signaling Pathways and Experimental Workflows
Glutamatergic System and NMDA Receptor Antagonism
in Depression

The rationale for using NMDA receptor antagonists in depression stems from the hypothesis
that hyperactivity of the glutamatergic system contributes to the pathophysiology of the
disorder. Rislenemdaz, as a selective GIUN2B antagonist, was designed to modulate this
pathway.
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Simplified Signaling Pathway of NMDA Receptor Antagonism in Depression
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Caption: Simplified signaling pathway of NMDA receptor antagonism.
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Experimental Workflow of the Rislenemdaz Phase Il Trial

The sequential parallel comparison design (SPCD) is a noteworthy feature of the Rislenemdaz
trial, intended to reduce the impact of high placebo response rates often seen in depression

studies.
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Experimental Workflow of the Rislenemdaz (CERC-301) Phase Il Trial
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Caption: Rislenemdaz Phase Il trial sequential parallel comparison design.
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Conclusion and Future Directions

The failure of Rislenemdaz in Phase Il clinical trials, despite a sound scientific rationale,
underscores the complexities of developing novel antidepressants. The lack of separation from
placebo, even with a sophisticated trial design aimed at mitigating placebo response, suggests
that the clinical effect of Rislenemdaz at the doses tested was not robust enough to
demonstrate a meaningful benefit in patients with treatment-resistant depression.

In contrast, the successes of esketamine and intravenous ketamine highlight that modulation of
the NMDA receptor remains a viable strategy for the rapid treatment of depression. The
differences in outcomes between Rislenemdaz and ketamine/esketamine could be attributed
to several factors, including differences in their binding sites on the NMDA receptor, their
pharmacokinetic and pharmacodynamic profiles, and the specific patient populations studied.

For future drug development in this area, several key considerations emerge:

e Dose-Ranging Studies: Thorough dose-finding studies are critical to ensure that the optimal
therapeutic window is identified before proceeding to larger, confirmatory trials.

» Biomarker Development: The identification of biomarkers that can predict treatment
response to specific glutamatergic modulators would be invaluable in patient selection and
trial enrichment.

» Understanding of Mechanism: A deeper understanding of the downstream effects of different
NMDA receptor antagonists is needed to rationalize the development of new agents with
improved efficacy and tolerability profiles.

The experience with Rislenemdaz serves as a valuable case study in the challenges of
translating preclinical promise into clinical success for psychiatric disorders. By carefully
dissecting the reasons for its failure and comparing them with the successes in the same
therapeutic class, the scientific community can refine its strategies for the development of the
next generation of antidepressants.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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